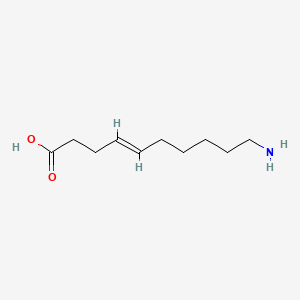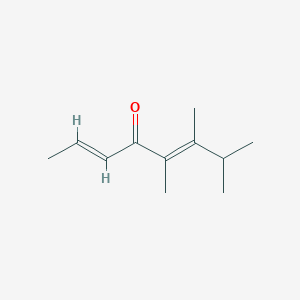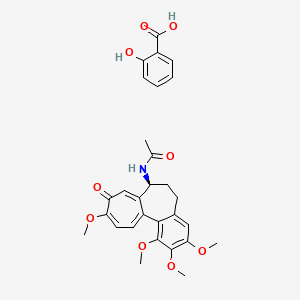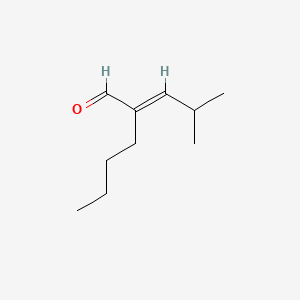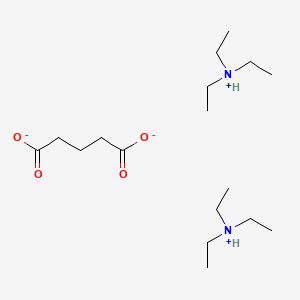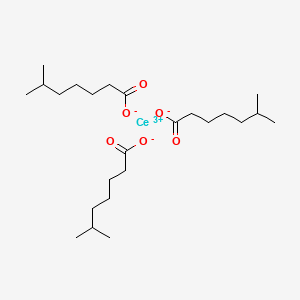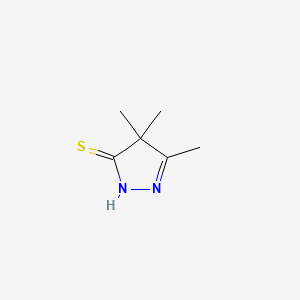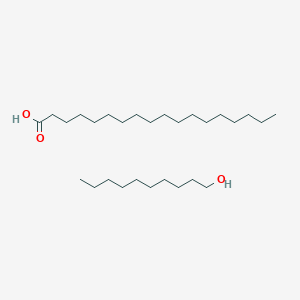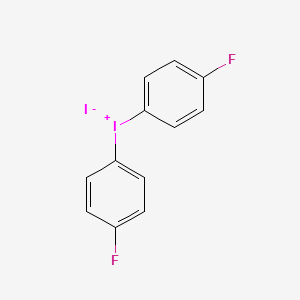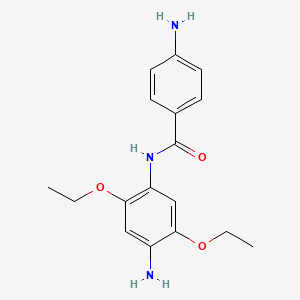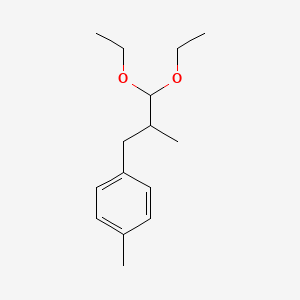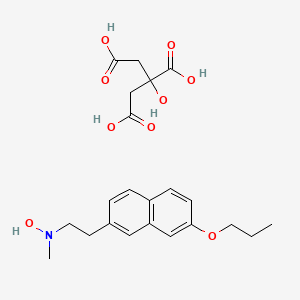
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methyl, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthalenethanamine.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Propoxylation: The propoxy group is added through propoxylation reactions using propyl bromide or propyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: Use of catalysts to speed up the reactions and improve selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-methyl-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-ethoxy-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-butoxy-2-naphthalenethanamine
Uniqueness
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate stands out due to its specific propoxy substitution, which imparts unique chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
117597-77-0 |
|---|---|
Molecular Formula |
C22H29NO9 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-N-[2-(7-propoxynaphthalen-2-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C16H21NO2.C6H8O7/c1-3-10-19-16-7-6-14-5-4-13(8-9-17(2)18)11-15(14)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11-12,18H,3,8-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZKVXKYDSGUFJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=CC(=C2)CCN(C)O)C=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


